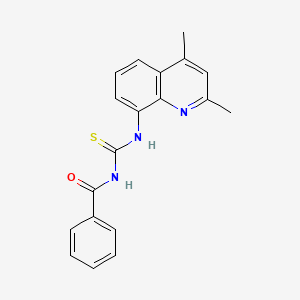
N-BENZOYL-N'-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential applications. This compound features a benzoyl group attached to a thiourea moiety, which is further substituted with a 2,4-dimethyl-8-quinolyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA typically involves the reaction of benzoyl chloride with N’-(2,4-dimethyl-8-quinolyl)thiourea. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as column chromatography or distillation to ensure the removal of impurities .
化学反应分析
Types of Reactions
N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various acyl derivatives depending on the substituent used.
科学研究应用
N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
作用机制
The mechanism of action of N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the quinoline moiety can intercalate with DNA, disrupting its replication and transcription processes. The thiourea group can also form hydrogen bonds with biological macromolecules, affecting their structure and function .
相似化合物的比较
Similar Compounds
N-BENZOYL-N’-(2,4,6-TRICHLOROPHENYL)THIOUREA: Similar in structure but with different substituents on the phenyl ring, leading to different chemical and biological properties.
N-BENZOYL-N’-(2,4-DIMETHYL-6-QUINOLYL)THIOUREA: Similar quinoline substitution but with different positional isomers, affecting its reactivity and applications.
Uniqueness
N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA is unique due to the specific positioning of the dimethyl groups on the quinoline ring, which influences its electronic properties and steric interactions. This unique structure imparts distinct reactivity and biological activity compared to other thiourea derivatives .
属性
IUPAC Name |
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12-11-13(2)20-17-15(12)9-6-10-16(17)21-19(24)22-18(23)14-7-4-3-5-8-14/h3-11H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSNWNOQXNGNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
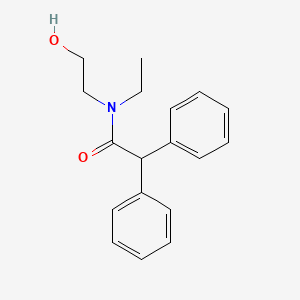
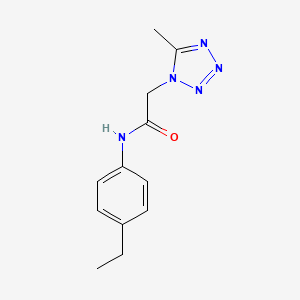
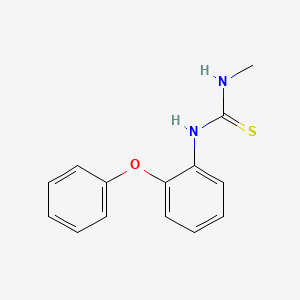
![(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5859995.png)
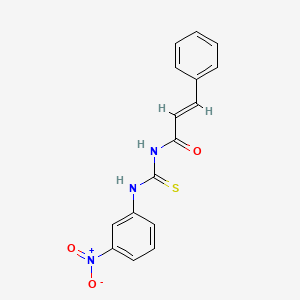
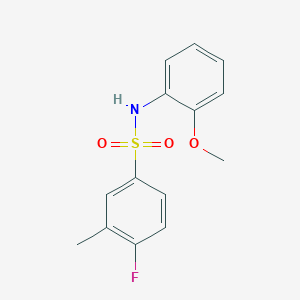
![4-[(3-phenoxyphenyl)methyl]thiomorpholine](/img/structure/B5860029.png)
![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)
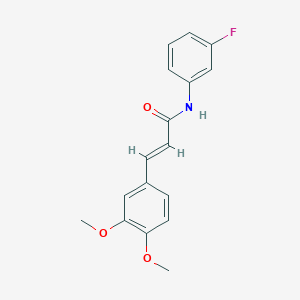
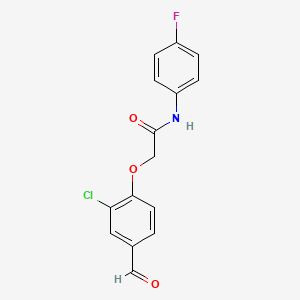
![N-[(E)-(4-methylphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide](/img/structure/B5860059.png)
![N-[(4-fluorophenyl)carbamothioyl]-2-oxochromene-3-carboxamide](/img/structure/B5860073.png)
![N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5860080.png)
